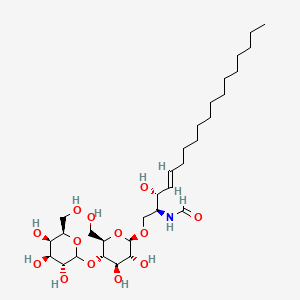
Lactosylceramide (porcine RBC)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lactosylceramide (porcine RBC) is an endogenous bioactive sphingolipid. It is composed of a hydrophobic ceramide lipid and a hydrophilic sugar moiety, specifically lactose. This compound is found in microdomains on the plasma membranes of numerous cells and plays a significant role in various biological processes, including cell signaling, phagocytosis, chemotaxis, and superoxide generation .
準備方法
Synthetic Routes and Reaction Conditions
The biosynthesis of lactosylceramide involves the addition of a second monosaccharide unit (galactose) to monoglucosylceramide. This reaction is catalyzed by a specific beta-1,4-galactosyltransferase on the lumenal side of the Golgi apparatus. The precursor glucosylceramide is transported by the sphingolipid transport protein FAPP2 to the distal Golgi apparatus, where it crosses from the cytosolic side of the membrane via flippase activity. The addition of the second monosaccharide unit as its activated nucleotide derivative (UDP-galactose) to monoglucosylceramide occurs on the lumenal side of the Golgi apparatus in a reaction catalyzed by β-1,4-galactosyltransferases .
Industrial Production Methods
Industrial production of lactosylceramide typically involves extraction from natural sources, such as porcine red blood cells. The extraction process includes lipid extraction, purification, and characterization to ensure the purity and quality of the compound. The extracted lactosylceramide is then formulated into a solid form for various research and industrial applications .
化学反応の分析
Types of Reactions
Lactosylceramide undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. These reactions are essential for its biosynthesis, metabolism, and function in biological systems.
Common Reagents and Conditions
Glycosylation: This reaction involves the addition of sugar moieties to lactosylceramide, catalyzed by glycosyltransferases. Common reagents include UDP-galactose and other nucleotide sugars.
Oxidation: Lactosylceramide can undergo oxidation reactions, often mediated by reactive oxygen species (ROS) and catalyzed by enzymes such as oxidases.
Major Products Formed
Glycosylation: The addition of sugar moieties results in the formation of more complex glycosphingolipids, such as gangliosides and globosides.
Oxidation: Oxidation reactions can lead to the formation of oxidized derivatives of lactosylceramide, which may have altered biological activities.
Hydrolysis: Hydrolysis reactions result in the breakdown of lactosylceramide into its constituent ceramide and sugar moieties.
科学的研究の応用
Lactosylceramide has a wide range of scientific research applications in various fields:
Chemistry: It is used as a model compound for studying glycosphingolipid biosynthesis and metabolism.
Biology: Lactosylceramide plays a crucial role in cell signaling, membrane microdomain formation, and cellular processes such as phagocytosis and chemotaxis.
Medicine: Elevated levels of lactosylceramide are associated with various diseases, including diabetes, obesity, multiple sclerosis, and atherosclerosis. It is used as a biomarker for these conditions and as a target for therapeutic interventions.
Industry: Lactosylceramide is used in the development of lipid-based drug delivery systems and as a component in cosmetic formulations .
作用機序
Lactosylceramide exerts its effects through various molecular targets and pathways. It forms membrane microdomains with Lyn kinase and the αi subunits of inhibitory G protein-coupled receptors, suggesting a role in cell signaling. Elevated levels of lactosylceramide in kidney cortex homogenates and urine are directly correlated with hyperglycemia, insulin resistance, and obesity. It promotes the recruitment of CNS-infiltrating monocytes and microglia and enhances neurodegeneration in models of multiple sclerosis. Increased levels of lactosylceramide in atherosclerotic plaques are correlated with increased levels of pro-inflammatory cytokines, lipids, and macrophages .
類似化合物との比較
Lactosylceramide is part of a larger family of glycosphingolipids, which includes compounds such as glucosylceramide, galactosylceramide, and gangliosides. These compounds share a similar structure, consisting of a ceramide backbone linked to various sugar moieties. lactosylceramide is unique in its specific biological functions and roles in disease processes.
Similar Compounds
Glucosylceramide: A precursor in the biosynthesis of lactosylceramide, involved in glycosphingolipid metabolism.
Galactosylceramide: Another glycosphingolipid with distinct biological functions, particularly in the nervous system.
Gangliosides: Complex glycosphingolipids with multiple sugar moieties, involved in cell signaling and membrane stability
Lactosylceramide’s unique combination of a ceramide backbone and lactose moiety, along with its specific roles in cell signaling and disease processes, distinguishes it from other glycosphingolipids.
特性
分子式 |
C31H57NO13 |
|---|---|
分子量 |
651.8 g/mol |
IUPAC名 |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]formamide |
InChI |
InChI=1S/C31H57NO13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(36)20(32-19-35)18-42-30-28(41)26(39)29(23(17-34)44-30)45-31-27(40)25(38)24(37)22(16-33)43-31/h14-15,19-31,33-34,36-41H,2-13,16-18H2,1H3,(H,32,35)/b15-14+/t20-,21+,22+,23+,24-,25-,26+,27+,28+,29+,30+,31?/m0/s1 |
InChIキー |
JPMUNGQOSMISCJ-XEOLMMBHSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC=O)O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B10779072.png)

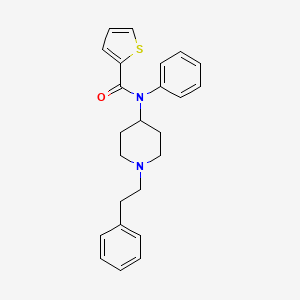
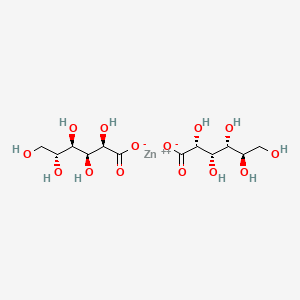
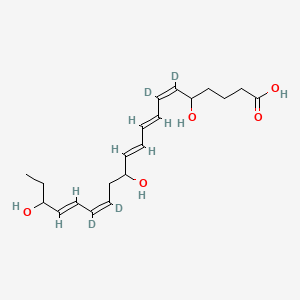
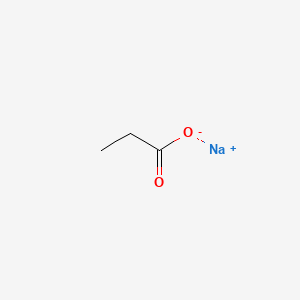







![10-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one](/img/structure/B10779135.png)